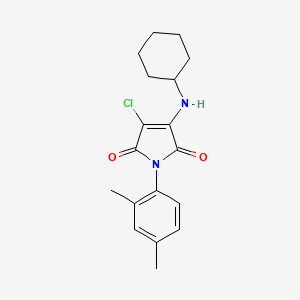
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is a chemical compound that has been extensively studied due to its potential use in various scientific research applications. This compound is also known as CCAP and has a molecular formula of C19H23ClN2O2.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of compounds related to 3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione has led to the development of various methodologies and the discovery of new chemical entities. For instance, studies have focused on the synthesis of novel derivatives through reactions involving similar dione compounds, aiming to understand their crystal structures and potential applications in various fields, including materials science and pharmaceuticals. The synthesis of such compounds often employs catalytic processes and seeks to elucidate the structural aspects through X-ray crystallography and spectroscopic methods (Fujii et al., 2002).
Antitumor Activity
One of the significant applications of derivatives similar to the specified compound lies in their potential antitumor activity. Research has been conducted to evaluate the efficacy of these compounds and their metal complexes against various cancer cell lines. For example, the study of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes demonstrated promising results in inhibiting the growth of human chronic myeloid leukemia cells and human T lymphocyte carcinoma cells, highlighting the potential of these compounds in cancer therapy (Shabani et al., 2009).
Photoluminescent Materials
Compounds with a structural resemblance to this compound have also found applications in the development of photoluminescent materials. Research into conjugated polymers incorporating similar dione units has revealed their potential as photoluminescent materials due to their strong emission properties. These materials are being explored for use in electronic applications, including organic light-emitting diodes (OLEDs), due to their high photochemical stability, good solubility, and processability into thin films (Beyerlein & Tieke, 2000).
Antibacterial Agents
The synthesis of derivatives related to this compound has also been explored for their potential antibacterial properties. Studies have focused on developing compounds with enhanced antibacterial efficacy against both gram-positive and gram-negative bacteria. These efforts aim to address the growing need for new antibacterial agents in the face of rising antibiotic resistance (Sheikh et al., 2009).
Propiedades
IUPAC Name |
3-chloro-4-(cyclohexylamino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11-8-9-14(12(2)10-11)21-17(22)15(19)16(18(21)23)20-13-6-4-3-5-7-13/h8-10,13,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDXEFPDMJVDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)
![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)
![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

![2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5540940.png)
![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)


![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)
